3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
$$^1\text{H}$$ NMR (600 MHz, DMSO-$$d_6$$):
- δ 8.74 (s, 1H) : Pyridine H5
- δ 6.75 (m, 1H) : THP H2
- δ 4.08 (t, J = 6.2 Hz, 1H) : THP anomeric proton
$$^{13}\text{C}$$ NMR (150 MHz, DMSO-$$d_6$$):
- δ 148.2 ppm : C3 (Br-substituted)
- δ 129.9 ppm : C7 (Cl-substituted)
- δ 75.4 ppm : THP C2
Long-range $$^1\text{H}$$–$$^{15}\text{N}$$ HMBC correlations confirm connectivity:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a base peak at m/z 316.58 ([M+H]$$^+$$). Key fragments include:
- m/z 231.93 : Loss of THP ring (C5H9O)
- m/z 133.06 : Pyrazolo[3,4-c]pyridine core (C6H3BrClN3)
High-resolution MS (HRMS) confirms the molecular formula C11H11BrClN3O with a mass error of 1.2 ppm.
Infrared (IR) Vibrational Mode Analysis
FT-IR (KBr pellet, cm$$^{-1}$$):
- 3065 : C–H stretching (aromatic)
- 1592 : Pyridine ring breathing
- 1344 : C–Br asymmetric stretch
- 748 : C–Cl out-of-plane deformation
The THP ring exhibits characteristic C–O–C asymmetric stretching at 1120 cm$$^{-1}$$ .
| Vibration Mode | Wavenumber (cm$$^{-1}$$) |
|---|---|
| Aromatic C–H stretch | 3065 |
| Pyridine ring breathing | 1592 |
| C–Br stretch | 1344 |
| THP C–O–C stretch | 1120 |
Properties
IUPAC Name |
3-bromo-7-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBBWGVVZLIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine substituents, positions it as a promising candidate for drug development, particularly in the fields of antiviral and anticancer therapies.
- Molecular Formula: C11H11BrClN3O
- Molecular Weight: 316.58 g/mol
- Purity: Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents (bromine and chlorine) enhance its binding affinity to various enzymes and receptors, influencing cellular signaling pathways critical for disease progression.
Molecular Targets
- Enzymes: Potential inhibition of enzymes involved in cancer and viral replication.
- Receptors: Binding to surface receptors may modulate cellular responses, particularly in immune and cancer cells.
- Signaling Pathways: Interference with pathways related to cell growth and survival.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity: Preliminary studies suggest efficacy against various viral strains, potentially through inhibition of viral replication mechanisms.
- Anticancer Properties: The compound has shown promise in inhibiting the growth of cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.
- Antimicrobial Effects: Some derivatives have demonstrated activity against multidrug-resistant bacterial strains.
Antiviral Efficacy
A study evaluated the compound's effects on viral replication in vitro. Results indicated that it significantly reduced viral load in treated cell cultures compared to controls, suggesting a potential role as an antiviral agent .
Anticancer Activity
In a series of experiments on various cancer cell lines (e.g., breast, lung), this compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .
Antimicrobial Properties
A recent investigation into its antimicrobial properties showed that certain derivatives possess MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, highlighting its potential as a lead compound for new antibiotics .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine | Structure | Moderate anticancer activity | Different halogen substitution pattern |
| 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Structure | Strong antiviral effects | Enhanced activity due to dual bromination |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has shown promise in the development of pharmaceutical agents due to its potential biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, particularly those associated with cancer and inflammation. This inhibition can lead to therapeutic effects by disrupting the biochemical processes that contribute to disease progression.
- Receptor Binding : It can modulate cellular responses by binding to specific receptors on cell surfaces. This interaction may influence signaling pathways that regulate cell growth and survival, which is crucial in cancer research.
Synthetic Organic Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for further modifications, making it an essential intermediate in organic synthesis. The synthesis typically involves multiple steps, starting with the formation of the pyrazolo core through cyclization reactions followed by halogenation.
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that it may interfere with signaling pathways critical for cell growth and survival, potentially leading to anticancer effects.
- Antiviral Activity : There is potential for this compound to disrupt viral replication processes through its interaction with viral enzymes or host cell receptors.
Example Case Study: Anticancer Research
A study investigating the effects of similar pyrazolo compounds on cancer cell lines demonstrated that modifications at the halogen positions significantly influenced their inhibitory effects on tumor growth. This suggests that compounds like 3-Bromo-7-chloro could be optimized for enhanced efficacy against specific cancer types.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazolo[3,4-c]pyridine Derivatives
Structural and Reactivity Insights
- Halogen Position Effects : Bromine at position 3 (target compound) vs. 5 () alters electronic properties. The 3-Br group in the target compound may enhance electrophilic substitution at adjacent positions, whereas 5-Br derivatives are more amenable to Suzuki-Miyaura couplings .
- Electron-Donating vs. Withdrawing Groups : Methoxy substitution () increases electron density, reducing reactivity toward electrophiles compared to chloro or bromo analogs. Conversely, fluoro substitution () offers a balance between electronegativity and metabolic stability .
- Steric and Solubility Factors : The THP group universally improves solubility in organic solvents, but bulky substituents (e.g., 6-Cl in ) may impede reaction kinetics in cross-coupling reactions .
Preparation Methods
Formation of the Pyrazolo[3,4-c]pyridine Core
The synthesis begins with the construction of the fused pyrazolo-pyridine ring system. This is typically achieved by cyclization reactions involving appropriate precursors such as aminopyridines and hydrazine derivatives under acidic or thermal conditions.
- Cyclization Conditions: Acidic media (e.g., acetic acid or hydrochloric acid) or heating in polar solvents can promote ring closure to form the pyrazolo[3,4-c]pyridine scaffold.
- Precursors: 2-aminopyridine derivatives coupled with hydrazine or hydrazide compounds are common starting materials.
Introduction of the Tetrahydro-2H-pyran-2-yl Protecting Group
The nitrogen atom at position 1 of the pyrazolo-pyridine is protected by a tetrahydro-2H-pyran-2-yl (THP) group to enhance stability and selectivity in subsequent reactions.
- Protection Method: The free NH group is reacted with dihydropyran (DHP) under acid catalysis (e.g., p-toluenesulfonic acid) to form the THP-protected nitrogen.
- Purpose: This protecting group prevents unwanted side reactions during halogenation and other functional group transformations.
Selective Halogenation: Bromination and Chlorination
The key functionalization steps involve selective bromination at position 3 and chlorination at position 7 of the pyrazolo[3,4-c]pyridine ring.
- Bromination:
- Commonly achieved using N-bromosuccinimide (NBS) as the brominating agent.
- Reaction conditions involve mild temperatures (0 °C to room temperature) and solvents such as dichloromethane or tetrahydrofuran (THF).
- Catalysts or bases like triethylamine may be used to facilitate the reaction.
- Chlorination:
- Chlorination at position 7 is typically introduced either before or after bromination, depending on synthetic route optimization.
- Chlorinating agents can include sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS).
- Reaction conditions are controlled to avoid over-chlorination or side reactions.
Alternative Synthetic Strategies and Coupling Reactions
Patents and literature describe variations in the synthetic route, including the use of palladium-catalyzed cross-coupling reactions such as Suzuki coupling to introduce aryl or heteroaryl substituents on the pyrazolo-pyridine core before halogenation.
- Suzuki Coupling:
- Starting from 5-bromo-7-azaindole derivatives, coupling with boronic acids under Pd(0) catalysis in dioxane/water mixtures at reflux.
- Subsequent bromination or halogenation steps follow to install the desired substituents.
- These methods provide flexibility in modifying the core structure and substituent pattern.
Industrial and Scale-Up Considerations
For large-scale synthesis, continuous flow chemistry techniques may be employed to improve safety, yield, and reproducibility.
- Advantages:
- Better control of reaction parameters (temperature, mixing).
- Enhanced safety handling of halogenating reagents.
- Scalable production with consistent quality.
- Reagent Selection: Preference for cost-effective and readily available reagents such as NBS and mild acids.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Pyrazolo[3,4-c]pyridine core formation | Aminopyridine + hydrazine, acidic or thermal cyclization | Ring closure to form fused heterocycle |
| N-Protection | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH) | Protect NH at position 1 as THP group |
| Bromination | N-Bromosuccinimide (NBS), triethylamine, DCM/THF, 0 °C to RT | Selective bromination at position 3 |
| Chlorination | Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), controlled temperature | Chlorination at position 7 |
| Suzuki Coupling (optional) | Pd catalyst, boronic acid, K2CO3, dioxane/water, reflux | Introduce aryl groups before halogenation |
| Scale-up | Continuous flow reactors, optimized reagent feed | Industrial production efficiency and safety |
Research Findings and Analytical Notes
- The selective halogenation of the pyrazolo[3,4-c]pyridine core is critical for obtaining the desired substitution pattern without over-halogenation or side reactions.
- The THP protecting group is stable under halogenation conditions but can be removed under acidic aqueous conditions post-synthesis if necessary.
- Bromination with NBS is preferred due to its mildness and selectivity compared to elemental bromine.
- Chlorination reagents and conditions require careful optimization to avoid affecting the brominated site.
- Cross-coupling methods provide modularity, allowing for structural diversification of the core scaffold before halogenation.
- Industrial synthesis benefits from continuous flow chemistry to handle reactive halogenating agents safely and reproducibly.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?
Answer: The synthesis typically involves multi-step protection, halogenation, and coupling reactions. Key steps include:
- Core scaffold construction : Pyrazolo[3,4-c]pyridine derivatives are synthesized via cyclization of substituted pyridine precursors with hydrazine derivatives. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours yields the pyrazolo-pyridine core .
- Halogenation : Bromination at the 3-position is achieved using HBr in the presence of NaOH, followed by neutralization with NaHSO₃ to stabilize the product (29% yield) .
- THP protection : The tetrahydro-2H-pyran (THP) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in DMF, providing stability and regioselectivity for downstream reactions (88% yield) .
Q. How is this compound characterized using spectroscopic and analytical methods?
Answer:
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the THP group’s anomeric proton resonates as a multiplet at δ 3.5–4.0 ppm, while pyrazolo protons appear as singlets in aromatic regions .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₂BrClN₃O: 316.99) and detects impurities .
- X-ray crystallography : Used to resolve ambiguities in fused-ring systems, such as planar conformations of the pyrimidine and tetrazole rings in related analogs .
Q. What safety protocols are essential for handling this compound?
Answer:
- Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact. The compound may release toxic fumes (e.g., HBr) under acidic conditions .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or high temperatures (>50°C) .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the THP group influence regioselectivity and stability during functionalization?
Answer:
- Thermodynamic stabilization : The THP group stabilizes the 1H-pyrazolo[3,4-c]pyridine core, preventing unwanted tautomerization. Acidic deprotection (e.g., TFA) can lead to ipso methylation at N-1 instead of N-2 due to the THP group’s electron-donating effects .
- Directed metalation : The THP group directs C-7 lithiation with TMPMgCl·LiCl, enabling iodine trapping for further cross-coupling (e.g., Suzuki-Miyaura) .
Q. How can contradictory regiochemical outcomes in cross-coupling reactions be resolved?
Answer:
- Borylation vs. halogen exchange : C-3 bromine may compete with C-7 chloro in Pd-catalyzed reactions. Use chelating ligands like XPhos to suppress undesired pathways .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies for competing pathways. For example, steric hindrance from the THP group favors coupling at C-3 over C-7 .
Q. What strategies mitigate decomposition during acid-catalyzed deprotection?
Answer:
Q. How is computational chemistry applied to predict reactivity?
Answer:
- QM/MM simulations : Model reaction pathways for halogen-metal exchange or nucleophilic aromatic substitution (SNAr). For example, MOPAC PM3 calculations validate the planar geometry of fused-ring systems .
- Docking studies : Predict interactions with biological targets (e.g., kinase inhibitors) by analyzing π-π stacking and hydrogen-bonding motifs .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine, 110°C, 16 hr | 29% | |
| 2 | Bromination | HBr, NaOH, RT, 3 hr | 88% | |
| 3 | THP Protection | Boc₂O, DMAP, DMF, 16 hr | 88% | |
| 4 | Suzuki-Miyaura Coupling | Pd₂(dba)₃, XPhos, 100°C, 12 hr | 70% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
